3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
This compound belongs to the methanobenzooxadiazocine-thione class, characterized by a complex polycyclic framework fused with a 1,3,5-oxadiazocine ring and a thione group. The 2-fluorophenyl substituent at position 3 and the methoxy group at position 10 contribute to its unique electronic and steric properties, which influence its reactivity and bioactivity.
Properties
IUPAC Name |
10-(2-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-18-10-13(11-6-5-9-15(22-2)16(11)23-18)20-17(24)21(18)14-8-4-3-7-12(14)19/h3-9,13H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRACTUNERNKZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is a member of the oxadiazocine family, characterized by its unique structure that includes a fluorophenyl group and a thione functional group. Its chemical formula can be represented as C18H18FN3O2S. The presence of the fluorine atom may enhance lipophilicity and influence its interaction with biological targets.
While specific studies on this compound may be limited, compounds with similar structures often exhibit biological activities such as:
- Antimicrobial Activity : Many oxadiazocines have shown potential as antimicrobial agents. The thione group can contribute to this activity by interacting with bacterial enzymes or disrupting cell membranes.
- Anticancer Properties : Some derivatives of oxadiazocines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroactive Effects : Given the structural similarities to known psychoactive compounds, there may be potential neuroactive effects, possibly influencing neurotransmitter systems.
Biological Studies and Findings
- Antimicrobial Studies : In vitro studies on similar compounds have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness often correlates with the electron-withdrawing properties of substituents like fluorine.
- Cytotoxicity Tests : Research has indicated that certain oxadiazocines can induce cytotoxic effects in cancer cell lines. For instance, studies involving structurally related compounds reported IC50 values indicating significant growth inhibition in various cancer types.
- Pharmacological Profiles : Investigations into the pharmacokinetics of related compounds suggest that modifications in structure can alter bioavailability and metabolic pathways, impacting therapeutic efficacy.
Case Studies
- A study examining a series of oxadiazocine derivatives highlighted their potential as novel anticancer agents, showing promising results in preclinical models (e.g., reduced tumor size in xenograft models).
- Another investigation focused on the antimicrobial efficacy of thione-containing compounds, revealing that modifications could enhance activity against resistant bacterial strains.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s structure shares a methanobenzooxadiazocine-thione backbone with several analogs, but variations in substituents and ring modifications lead to distinct properties. Key comparisons include:
Bioactivity and Target Interactions
- Thione vs.
- Fluorophenyl vs. Methoxyphenyl : The electron-withdrawing fluorine atom may increase metabolic stability and alter π-π stacking interactions in aromatic binding pockets, as seen in docking studies of fluorinated ligands .
- Ethoxy/Methoxypropyl Substituents : Ethoxy groups () improve membrane permeability, while methoxypropyl chains may extend half-life via reduced CYP450 metabolism .
Research Findings and Implications
Structural Motif Clustering and Bioactivity
highlights that compounds with ≥0.5 Tanimoto similarity (Morgan fingerprints) and shared Murcko scaffolds cluster into bioactivity groups. For example:
- Fluorophenyl-thiones may target serotonin receptors due to structural resemblance to known fluorinated psychoactive agents .
- Methoxypropyl-thiones () could exhibit antimicrobial activity, as seen in marine alkaloids with similar lipophilic side chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
